4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride
Overview
Description
“4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride” is a chemical compound with the molecular weight of 223.7 . It has the IUPAC name of 4-(pyrrolidin-3-ylamino)benzonitrile hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3.ClH/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11;/h1-4,11,13-14H,5-6,8H2;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 223.7 . Unfortunately, other specific physical and chemical properties are not available in the search results.Scientific Research Applications
1. Development of Selective Androgen Receptor Modulators (SARMs)
4-[(Pyrrolidin-3-yl)amino]benzonitrile derivatives have been investigated for their potential as selective androgen receptor modulators (SARMs). These compounds, including 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f, have shown promising profiles in various assays, demonstrating anabolic effects on muscles and the central nervous system, while having neutral effects on the prostate. They possess good pharmacokinetic profiles and acceptable toxicological profiles, making them candidates for clinical applications (Aikawa et al., 2017).
2. Charge Transfer Studies in Molecular Systems
Research into the ultrafast charge transfer dynamics in pyrrolidinyl-benzonitrile molecules, including 4-(N-pyrrolidinyl)benzonitrile, has provided insights into the excited-state behavior of these compounds. These studies reveal the existence of ultrafast relaxation to lower energy states and the possibility of a conical intersection between different energy states, contributing to our understanding of charge transfer processes in molecular systems (Fuß et al., 2004).
3. Pharmacological Applications
4-[(Pyrrolidin-3-yl)amino]benzonitrile derivatives have been synthesized and evaluated for various pharmacological activities. For instance, compounds like 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine have been investigated for their potential as ligands for the histamine H4 receptor. These compounds have shown efficacy in vitro and potential applications in anti-inflammatory and pain management therapies (Altenbach et al., 2008).
4. Synthesis of Bioactive Compounds
The synthesis of 4-[(Pyrrolidin-3-yl)amino]benzonitrile and its derivatives is crucial for the development of bioactive compounds, such as HIV-1 reverse transcriptase inhibitors. These synthesis processes and the resulting compounds are important for the development of new therapeutic agents (Ju Xiu-lia, 2015).
5. Investigation of Solvent Effects on Excited-State Dynamics
Studies on compounds like 4-(1-pyrrolidinyl)benzonitrile have provided insights into the effects of solvent polarity on the behavior of excited states in organic molecules. These investigations help in understanding the dynamics of molecular processes and can inform the design of molecules with specific photophysical properties (Dahl et al., 2005).
Mechanism of Action
Target of Action
The compound belongs to a class of molecules that contain a pyrrolidine ring . Compounds with this structure are often used in drug discovery due to their ability to efficiently explore the pharmacophore space . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can have diverse modes of action due to the versatility of the ring structure .
Properties
IUPAC Name |
4-(pyrrolidin-3-ylamino)benzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11;/h1-4,11,13-14H,5-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOGHTGTLGTFGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=C(C=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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